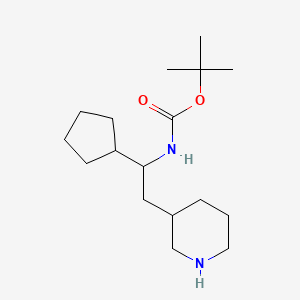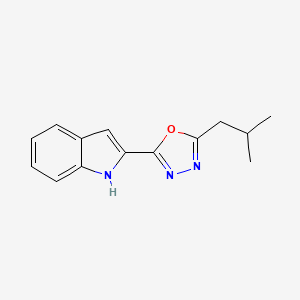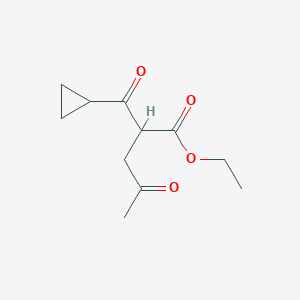![molecular formula C11H14F3N3 B1654083 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2097937-26-1](/img/structure/B1654083.png)
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Overview
Description
“2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Scientific Research Applications
Comprehensive Analysis of 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine Applications
The compound 2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a trifluoromethylpyridine derivative, which has garnered attention in various scientific research fields due to its unique chemical properties. Below is a detailed analysis of its applications across different scientific domains.
Agrochemical Industry
Synthesis of Pesticides: The trifluoromethyl group (TFM) in pyridines, such as in our compound of interest, is a key structural motif in active agrochemical ingredients . These compounds are primarily used for the protection of crops from pests. The introduction of TFM derivatives like fluazifop-butyl marked the beginning of their use in the agrochemical market, leading to more than 20 new TFM-containing agrochemicals acquiring ISO common names .
Pharmaceutical Development
Drug Synthesis: Several pharmaceutical products contain the TFM moiety due to its impact on the biological activities and physical properties of compounds . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to the biological activities of TFM derivatives . This has led to the approval of five pharmaceutical and two veterinary products containing TFM, with many more candidates undergoing clinical trials .
Organic Chemistry Research
Chemical Property Investigation: The TFM group’s influence on the biological activities and physical properties of compounds has made it a significant topic of research in organic chemistry. The development of fluorinated organic chemicals, particularly those containing a TFM group, is an important area of study due to the unique behaviors exhibited by these compounds .
Material Science
Functional Materials Development: Advances in functional materials have been facilitated by the incorporation of fluorine-containing moieties like TFM. The compound’s ability to alter physical properties has made it valuable in creating materials with specific desired characteristics .
Veterinary Medicine
Veterinary Drug Formulation: The TFM derivatives are not only limited to human pharmaceuticals but also extend to veterinary medicine. Two veterinary products containing the TFM moiety have been granted market approval, showcasing the compound’s versatility and importance in this field .
Fluorine Chemistry
Synthesis of Fluorinated Compounds: The compound’s structure, featuring a TFM group, is pivotal in the synthesis of fluorinated compounds. These compounds are essential in various applications, including medicines, electronics, agrochemicals, and catalysis .
Pharmacology
Pharmacophore in FDA-Approved Drugs: The TFM group serves as one of the pharmacophores in FDA-approved drugs. Over the past 20 years, 19 FDA-approved drugs have included the TFM group, highlighting its significance in drug development and its contribution to treating various diseases and disorders .
Neurology
Regulation of Central Inflammation: Derivatives of trifluoromethylpyridine, such as our compound, play a role in the regulation of central inflammation. They can be used to control the brain inflammation process, which is crucial in the treatment of neurological disorders .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a trifluoromethyl group, have been found to interact with various receptors .
Mode of Action
It’s known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of compounds .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetics of compounds, including their bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
The trifluoromethyl group is known to significantly impact the chemical reactivity and physico-chemical behavior of compounds .
properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-15-5-2-10(16-8)17-6-3-9(4-7-17)11(12,13)14/h2,5,9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMTZWORMKABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190882 | |
| Record name | Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
CAS RN |
2097937-26-1 | |
| Record name | Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-methyl-4-[4-(trifluoromethyl)-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201190882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




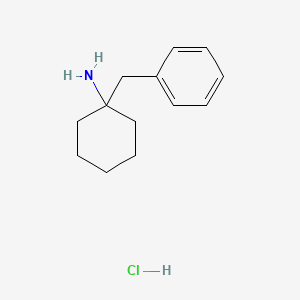

![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)
![2-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B1654007.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)
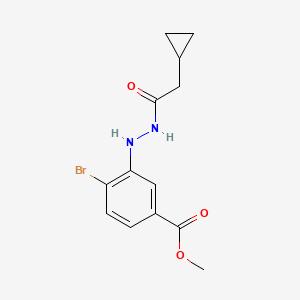
![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride](/img/structure/B1654011.png)
![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)

